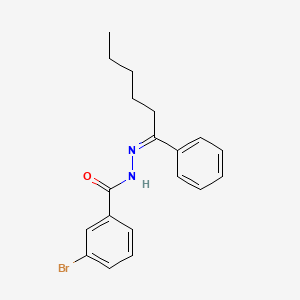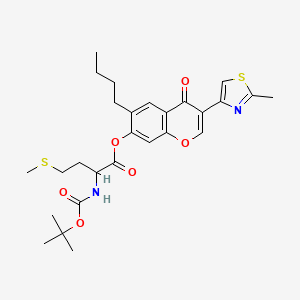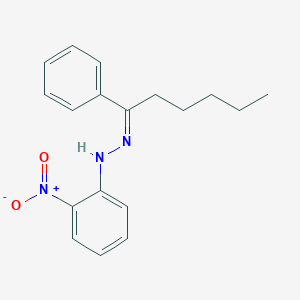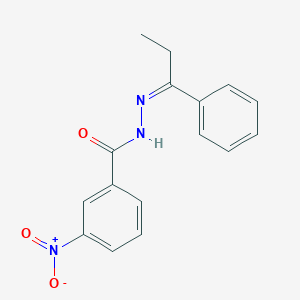![molecular formula C19H21NO4 B3834816 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid](/img/structure/B3834816.png)
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid
描述
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid, also known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. The chemical structure of Dimebon consists of a benzoic acid moiety attached to a dihydroisoquinoline ring, which imparts unique pharmacological properties to the molecule.
科学研究应用
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has been shown to improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity. In clinical trials, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has demonstrated promising results in improving cognitive function and reducing behavioral symptoms in patients with Alzheimer's disease.
作用机制
The exact mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid is not fully understood, but it is believed to involve multiple pathways. 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has been shown to inhibit the NMDA receptor, which is involved in synaptic plasticity and memory formation. 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid also enhances mitochondrial function, which is important for neuronal survival and energy production. Additionally, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has been shown to inhibit the formation of amyloid beta plaques, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has been shown to have multiple biochemical and physiological effects. In preclinical studies, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning. 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity. Additionally, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it suitable for studying neurological disorders. 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid is also stable and has a long half-life, making it suitable for long-term studies. However, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has a complex mechanism of action, which can make it challenging to study its effects on specific pathways.
未来方向
There are several future directions for the study of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid. One direction is to further elucidate its mechanism of action, particularly its effects on mitochondrial function and amyloid beta plaques. Another direction is to explore its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, future studies could investigate the optimal dosing and administration of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid, as well as its potential side effects and interactions with other drugs.
Conclusion
In conclusion, 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid is a small molecule drug that has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for further research. However, more studies are needed to fully elucidate its effects and potential therapeutic applications.
属性
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-9-15-7-8-20(12-16(15)10-18(17)24-2)11-13-3-5-14(6-4-13)19(21)22/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVNDQXJKRGIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6-dimethyl-6,6a-dihydrobenzo[c]acridin-7(5H)-one](/img/structure/B3834734.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}alanine](/img/structure/B3834740.png)

![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3834752.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B3834753.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3834762.png)




![2-[(diisopropylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3834811.png)
![1-[3-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B3834823.png)

![N'-[1-(4-aminophenyl)ethylidene]-2-furohydrazide](/img/structure/B3834830.png)